4-Acetamidocinnoline
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Overview
Description
N-4-Cinnolinyl-acetamide is a heterocyclic compound that belongs to the class of cinnoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. N-4-Cinnolinyl-acetamide, in particular, has garnered interest due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Cinnolinyl-acetamide typically involves the reaction of cinnoline derivatives with acetamide. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This method can be performed without solvents at room temperature or with heating, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of N-4-Cinnolinyl-acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-4-Cinnolinyl-acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-4-Cinnolinyl-acetamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N-4-Cinnolinyl-acetamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
N-4-Cinnolinyl-acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential as a biological probe to investigate cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-4-Cinnolinyl-acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-4-Cinnolinyl-acetamide can be compared with other similar compounds, such as quinazolines and quinoxalines. These compounds share a similar heterocyclic structure and exhibit comparable biological activities . N-4-Cinnolinyl-acetamide is unique in its specific chemical structure and the range of pharmacological properties it possesses.
List of Similar Compounds
- Quinazoline
- Quinoxaline
- Cinnoline
Conclusion
N-4-Cinnolinyl-acetamide is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable entity in medicinal chemistry, biology, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-cinnolin-4-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-13-9-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,13,14) |
InChI Key |
WINUKNMPPXEEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=NC2=CC=CC=C21 |
Origin of Product |
United States |
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